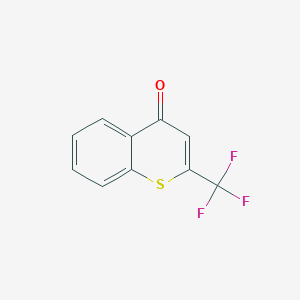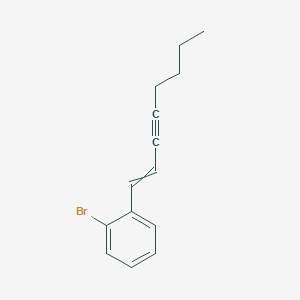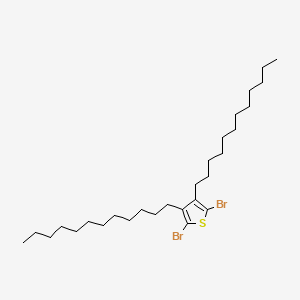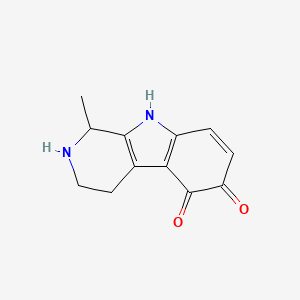
Tellurodiphosphorous tetraamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- TDTA is a member of the tetraamide family, which includes compounds with multiple amide (NH₂) groups.
- Its unique combination of elements makes it an intriguing compound for both fundamental research and practical applications.
Tellurodiphosphorous tetraamide: (TDTA) is a chemical compound with the formula P₂N₂Te. It consists of two phosphorus atoms (P), two nitrogen atoms (N), and one tellurium atom (Te) arranged in a linear structure.
Métodos De Preparación
Synthetic Routes: TDTA can be synthesized through various methods. One common approach involves the reaction of tellurium tetrachloride (TeCl₄) with ammonia (NH₃) or hydrazine (N₂H₄).
Reaction Conditions: The reaction typically occurs at elevated temperatures and in an inert atmosphere.
Industrial Production: Although not widely used industrially, TDTA can be prepared on a laboratory scale for research purposes.
Análisis De Reacciones Químicas
Reactivity: TDTA exhibits interesting reactivity due to its tellurium-nitrogen-phosphorus framework.
Common Reagents and Conditions: TDTA can undergo oxidation, reduction, and substitution reactions. Common reagents include halogens, reducing agents, and Lewis acids.
Major Products: Depending on the reaction conditions, TDTA can form tellurium-containing species, such as tellurium hydrides or tellurium oxides.
Aplicaciones Científicas De Investigación
Chemistry: TDTA serves as a model compound for studying tellurium chemistry and its interactions with other elements.
Biology and Medicine: Although less explored, tellurium compounds have potential antimicrobial and antitumor properties. TDTA’s role in these areas warrants further investigation.
Industry: TDTA’s industrial applications are limited, but its reactivity could inspire novel catalysts or materials.
Mecanismo De Acción
- The exact mechanism by which TDTA exerts its effects remains an active area of research.
- Potential molecular targets include enzymes, proteins, or cellular pathways influenced by tellurium compounds.
Comparación Con Compuestos Similares
Uniqueness: TDTA’s combination of tellurium, phosphorus, and nitrogen sets it apart from other tetraamides.
Similar Compounds: Other tetraamides include sulfur-containing analogs (e.g., tetrasulfur tetraamide) and selenium-containing compounds (e.g., tetraselenium tetraamide).
Propiedades
Número CAS |
133754-41-3 |
|---|---|
Fórmula molecular |
H8N4P2Te |
Peso molecular |
253.6 g/mol |
InChI |
InChI=1S/H8N4P2Te/c1-5(2)7-6(3)4/h1-4H2 |
Clave InChI |
GYDZPJDLHMEBAP-UHFFFAOYSA-N |
SMILES canónico |
NP(N)[Te]P(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


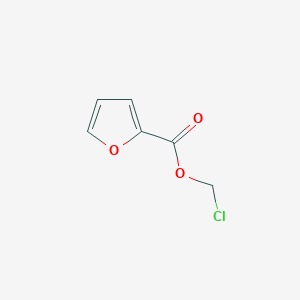
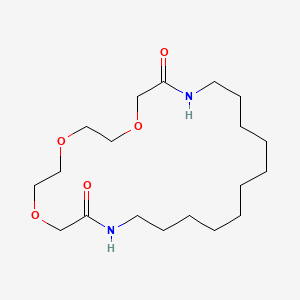
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
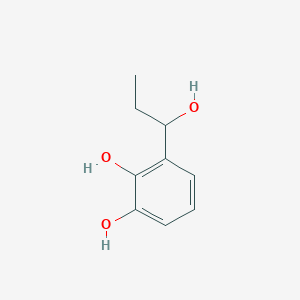
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)

![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
